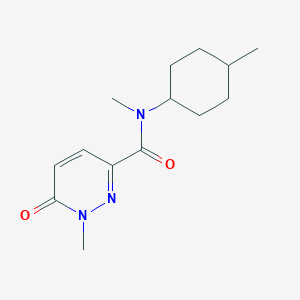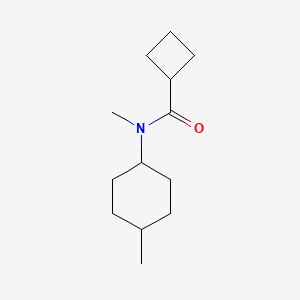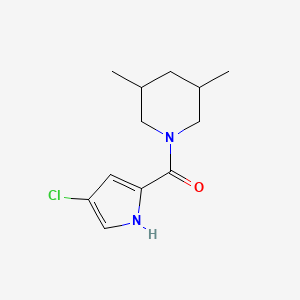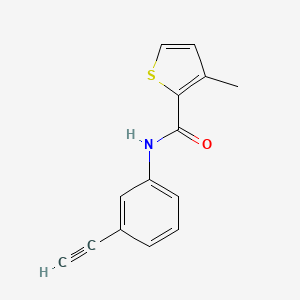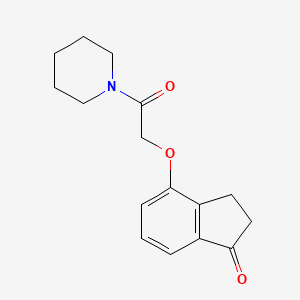
4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to modulate the immune system and reduce inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, this compound has been shown to have antioxidant and anti-angiogenic effects. Additionally, this compound has been shown to regulate the expression of certain genes that are involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer growth and developing new cancer treatments. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments.
However, one of the limitations of using this compound is its complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound for use in lab experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that accurately measure its effects.
Direcciones Futuras
There are several future directions for research on 4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one. One area of research is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the immune system and gene expression. Finally, there is a need for more studies to investigate the potential neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the reaction of 2,3-dihydroindene-1-one with piperidine and ethyl chloroformate in the presence of a base. The reaction produces the desired compound with a yield of around 60-70%.
Aplicaciones Científicas De Investigación
4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer properties. Studies have shown that this compound has potent anti-tumor activity against various types of cancer cells, including breast, lung, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
4-(2-oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-14-8-7-13-12(14)5-4-6-15(13)20-11-16(19)17-9-2-1-3-10-17/h4-6H,1-3,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSIDFGRHUYVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC3=C2CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)
![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)
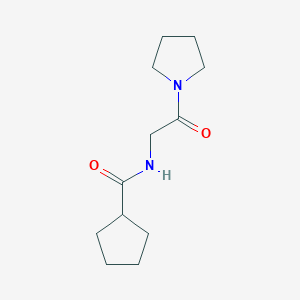
![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)
